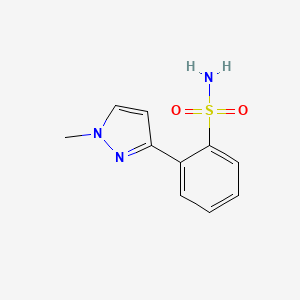

2-(1-Methylpyrazol-3-yl)benzenesulfonamide

Descripción general

Descripción

2-(1-Methylpyrazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of both the benzenesulfonamide and pyrazole moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrazol-3-yl)benzenesulfonamide typically involves the reaction of 1-methylpyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

1-Methylpyrazole+Benzenesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Methylpyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

2-(1-Methylpyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.

Medicine: Investigated for its potential anticancer and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(1-Methylpyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its observed biological effects. The inhibition of carbonic anhydrase can result in altered pH regulation within cells, which is particularly relevant in cancer and microbial cells .

Comparación Con Compuestos Similares

- 4-(1H-Pyrazol-1-yl)benzenesulfonamide

- Benzene sulfonamide pyrazole thio-oxadiazole hybrids

- Triazole-benzenesulfonamide hybrids

Comparison: 2-(1-Methylpyrazol-3-yl)benzenesulfonamide is unique due to the presence of the 1-methylpyrazole moiety, which can influence its biological activity and selectivity. Compared to other similar compounds, it may exhibit different enzyme inhibitory profiles and therapeutic potentials .

Actividad Biológica

2-(1-Methylpyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies, as well as its role as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analyses with similar compounds.

The primary mechanism of action for this compound involves the inhibition of β-ketoacyl-acyl carrier protein synthase A (KasA) in Mycobacterium tuberculosis. This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for bacterial growth and survival. By inhibiting KasA, this compound effectively disrupts the growth of mycobacteria, leading to potential therapeutic applications in treating tuberculosis .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure contributes to its effectiveness against these pathogens by targeting specific enzymes involved in their metabolic pathways .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays have shown that this compound can induce cytotoxic effects on several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, displaying promising growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | Structure | Strong against M. tuberculosis | IC50: 3.79 - 42.30 µM | Yes |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Structure | Moderate | IC50: Higher than 50 µM | Limited |

| Benzene sulfonamide pyrazole thio-oxadiazole hybrids | Structure | Variable | IC50: Varies significantly | Yes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study focusing on the compound's efficacy against Mycobacterium tuberculosis reported a significant reduction in bacterial growth when treated with varying concentrations of the compound .

- Cytotoxicity Assays : In vitro studies conducted on different cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in targeted cells. The findings suggest that structural modifications can enhance its anticancer properties .

- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound binds effectively to carbonic anhydrase, suggesting a strong potential for therapeutic applications in conditions requiring enzyme modulation .

Propiedades

IUPAC Name |

2-(1-methylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUJEAJUIFYLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247605 | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87488-82-2 | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87488-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.